

# An In-depth Technical Guide to 3-Bromo-5-fluoro-1H-indazole

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## Compound of Interest

Compound Name: 3-Bromo-5-fluoro-1H-indazole

Cat. No.: B1292449

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This technical guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of **3-Bromo-5-fluoro-1H-indazole**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Molecular Structure and Properties

**3-Bromo-5-fluoro-1H-indazole** is a substituted indazole derivative. The core of the molecule is a bicyclic structure composed of a fused benzene and pyrazole ring. A bromine atom is substituted at position 3 of the indazole ring, and a fluorine atom is located at position 5.

The structural and chemical data for **3-Bromo-5-fluoro-1H-indazole** are summarized in the table below.

| Property            | Value                               | Source |
|---------------------|-------------------------------------|--------|
| Molecular Formula   | C7H4BrFN2                           | [1]    |
| Molecular Weight    | 215.02 g/mol                        | [1][2] |
| CAS Registry Number | 885519-08-4                         | [1][3] |
| Canonical SMILES    | <chem>FC1=CC2=C(NN=C2Br)C=C1</chem> | [1]    |
| Purity              | Typically ≥98%                      | [1][4] |
| Physical Form       | Solid                               | [4]    |

## Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-fluoro-1H-indazole** was not found in the provided search results, a general and representative synthesis can be inferred from methodologies used for similar indazole derivatives.<sup>[5][6][7]</sup> A common approach involves the cyclization of a suitably substituted fluorobenzonitrile or fluorobenzaldehyde with hydrazine.<sup>[5][6]</sup>

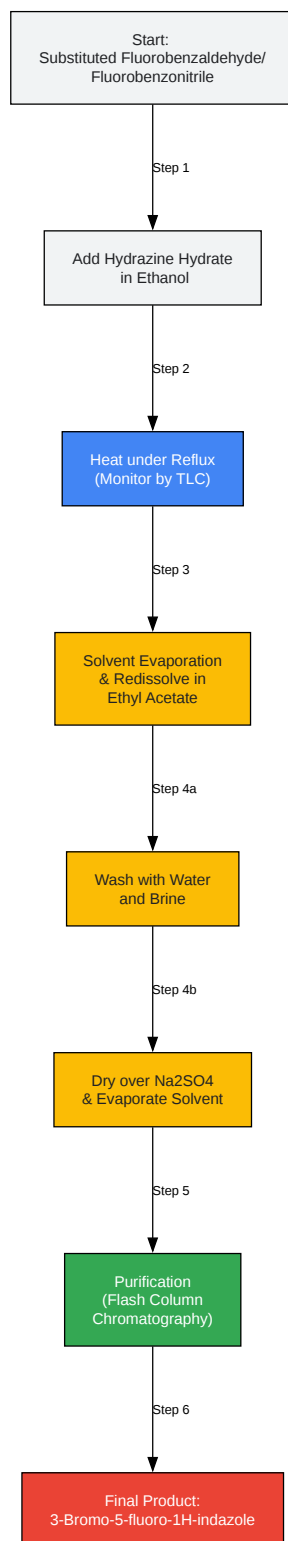
Example Protocol: Synthesis of a Bromo-Indazole Derivative from a Fluorobenzaldehyde<sup>[6]</sup>

- **Reaction Setup:** A solution of the starting material, for instance, a 5-bromo-2-fluorobenzaldehyde (1.0 equivalent), is prepared in a suitable solvent such as ethanol.
- **Addition of Hydrazine:** Hydrazine hydrate (typically in excess, e.g., 10.0 equivalents) is added to the solution.<sup>[5]</sup>
- **Heating and Reflux:** The reaction mixture is heated under reflux for several hours (e.g., 4 hours). The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).<sup>[5][6]</sup>
- **Workup:** Upon completion, the excess hydrazine and solvent are removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate.
- **Purification:** The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. After evaporation of the solvent, the crude product is purified, typically by flash column chromatography, to yield the desired bromo-indazole product.<sup>[6]</sup>

It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the specific synthesis of **3-Bromo-5-fluoro-1H-indazole**.

## Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a bromo-indazole derivative, based on the representative protocol described above.



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Caption: Generalized workflow for the synthesis of a substituted bromo-indazole.

This guide provides foundational information on **3-Bromo-5-fluoro-1H-indazole**. For specific applications, further experimental validation and characterization are recommended.

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